molecular formula C13H16BrNO3 B8185038 [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester

[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester

Cat. No.: B8185038
M. Wt: 314.17 g/mol
InChI Key: AZBIZNPBGWYSCN-UHFFFAOYSA-N
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Description

[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester is a synthetic intermediate characterized by a phenyl ring substituted at the 3-position with a 2-bromo-acetyl group and a tert-butyl carbamate group. The bromo-acetyl moiety introduces reactivity for nucleophilic substitution or coupling reactions, while the tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry and organic synthesis, particularly for constructing complex molecules through selective functionalization .

Properties

IUPAC Name

tert-butyl N-[3-(2-bromoacetyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBIZNPBGWYSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminophenylacetic acid and tert-butyl chloroformate.

    Formation of Carbamate: The first step involves the reaction of 3-aminophenylacetic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the corresponding carbamate.

    Bromination: The carbamate is then subjected to bromination using a brominating agent, such as N-bromosuccinimide (NBS), to introduce the bromoacetyl group at the ortho position of the phenyl ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized molecules.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, physicochemical properties, and applications of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound 3-(2-bromo-acetyl)phenyl, tert-butyl carbamate Not explicitly provided† - Nucleophilic acyl substitution; intermediate in drug synthesis Target
(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester 4-acetyl-2-bromophenyl C₁₃H₁₅BrO₃ 299.16 Positional isomer; altered electronic effects for electrophilic substitution
tert-Butyl (3-bromo-4-methylphenyl)carbamate 3-bromo-4-methylphenyl C₁₂H₁₆BrNO₂ 286.17 Methyl group enhances electron density; potential for Suzuki-Miyaura coupling
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester 3-bromo-4-fluorophenylmethyl C₁₂H₁₅BrFNO₂ 304.16 Fluorine increases electronegativity; improved metabolic stability
tert-Butyl 3-(bromomethyl)benzylcarbamate 3-(bromomethyl)benzyl C₁₃H₁₇BrNO₂ 298.18 Bromomethyl group enables alkylation reactions
tert-Butyl (2-bromothiophen-3-yl)carbamate 2-bromothiophene-3-yl C₉H₁₂BrNO₂S 278.17 Thiophene ring alters electronic properties; applications in materials science
[1-(2-Bromo-4-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Ethyl-linked 2-bromo-4-methylphenyl C₁₄H₂₀BrNO₂ 314.22 Ethyl spacer increases flexibility; potential for conformational studies

Physicochemical Properties

  • Lipophilicity (LogP) : Bromo-acetyl derivatives (e.g., target compound) typically exhibit higher LogP values (~2.3–2.7) compared to fluorinated analogs (LogP ~2.3) due to the acetyl group’s hydrophobicity .
  • Solubility : Thiophene-based derivatives () may show reduced aqueous solubility compared to purely aromatic systems due to sulfur’s hydrophobic nature .
  • Thermal Stability : Tert-butyl carbamate derivatives generally decompose above 200°C, with bromine substituents slightly lowering thermal stability .

Biological Activity

[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamic acid structure with a tert-butyl ester group, which is known for enhancing lipophilicity and potentially influencing its biological activity. The presence of the bromoacetyl group may also play a critical role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein targets involved in cell signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various cellular processes, possibly affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing downstream signaling cascades.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor InteractionModulates receptor activity, potentially affecting signaling
Antimicrobial ActivityExhibits activity against certain pathogens

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the compound's effectiveness against various microbial strains. Results indicated that this compound demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be promising, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Enzyme Targeting : Research has focused on the compound's ability to inhibit key enzymes associated with disease processes. For instance, it was found to inhibit the activity of protein farnesyltransferase (PFT), an enzyme implicated in cancer cell proliferation. The compound displayed a high degree of selectivity and potency, indicating its potential as a therapeutic agent in oncology .
  • Receptor Binding Studies : Binding affinity studies have shown that the compound interacts with various receptors, including those involved in inflammation and pain pathways. Functional assays revealed that it could modulate receptor activity, leading to decreased cAMP production through G-protein coupled receptor mechanisms .

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